3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropan-1-amine
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Overview
Description
3-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-1-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropan-1-amine typically involves the reaction of 4-bromo-1H-pyrazole with 2-methylpropan-1-amine under controlled conditions. The synthesis may involve the use of a base such as sodium hydride or potassium carbonate to deprotonate the amine, facilitating the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrazoles, while oxidation and reduction reactions can produce oxides or amines, respectively .
Scientific Research Applications
3-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the synthesis of agrochemicals and other industrially relevant compounds
Mechanism of Action
The mechanism of action of 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in binding to enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: A simpler compound with similar reactivity but lacking the 2-methylpropan-1-amine moiety.
3-(4-Bromo-1H-pyrazol-1-yl)methyl]aniline: Another derivative with an aniline group instead of the 2-methylpropan-1-amine.
Uniqueness
3-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-1-amine is unique due to the presence of both the bromine atom and the 2-methylpropan-1-amine group. This combination allows for specific interactions and reactivity that are not observed in simpler pyrazole derivatives .
Properties
Molecular Formula |
C7H12BrN3 |
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Molecular Weight |
218.09 g/mol |
IUPAC Name |
3-(4-bromopyrazol-1-yl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C7H12BrN3/c1-6(2-9)4-11-5-7(8)3-10-11/h3,5-6H,2,4,9H2,1H3 |
InChI Key |
WIZVAGSZZSJQEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)CN1C=C(C=N1)Br |
Origin of Product |
United States |
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